

ML337 CAS number and molecular weight

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| Compound of Interest | | |
|----------------------|---------|-----------|
| Compound Name: | ML337 | |
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A comprehensive analysis of the physicochemical and biological properties of **ML337**, a selective negative allosteric modulator of the metabotropic glutamate receptor 3 (mGlu3). This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

ML337 is a synthetic organic compound with the following properties:

| Property | Value | Citations |
|------------------|--|-----------|
| CAS Number | 1443118-44-2 | |
| Molecular Weight | 353.39 | |
| Chemical Formula | C21H20FNO3 | |
| IUPAC Name | (R)-(2-fluoro-4-((4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone | _ |
| Synonyms | ML-337, ML 337 | - |

Biological Activity

ML337 acts as a selective negative allosteric modulator (NAM) of the mGlu3 receptor. Allosteric modulation provides a mechanism for finely-tuning receptor activity, which can offer



advantages over direct orthosteric antagonism. This compound is brain penetrant, making it suitable for in vivo studies targeting the central nervous system.

| Parameter | Value |
|-------------|--|
| Target | Metabotropic glutamate receptor 3 (mGlu3) |
| Mechanism | Negative Allosteric Modulator (NAM) |
| IC50 | 593 nM |
| Selectivity | No significant activity at mGlu1, mGlu2, mGlu4-8 at concentrations up to 30 μM |

Solubility and Storage

Proper handling and storage of ML337 are crucial for maintaining its stability and activity.

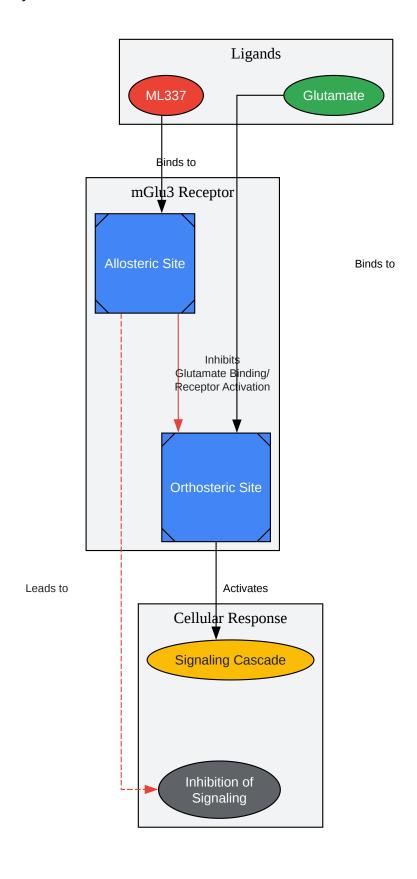
| Condition | Details | Citations |
|--------------------|---|-----------|
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 20 mM). Insoluble in water. | |
| Short-term Storage | Dry, dark, and at 0 - 4 °C for days to weeks. | |
| Long-term Storage | -20 °C for months to years. | _ |

Mechanism of Action

The following diagram illustrates the negative allosteric modulation of the mGlu3 receptor by ML337. Under normal physiological conditions, the binding of the endogenous ligand, glutamate, to the orthosteric site of the mGlu3 receptor initiates a downstream signaling cascade. ML337 binds to a distinct allosteric site on the receptor, which in turn reduces the



affinity of glutamate for its binding site or the efficacy of receptor activation, thereby inhibiting the signaling pathway.





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Caption: Mechanism of ML337 as a negative allosteric modulator of the mGlu3 receptor.

Experimental Protocols

Detailed experimental protocols for **ML337**, including assay conditions for determining IC₅₀ values and methodologies for assessing CNS penetration and DMPK profiles, are described in the primary literature. For a comprehensive understanding of the experimental procedures, it is recommended to consult the following publication:

Wenthur, C. J., Daniels, J. S., Morrison, R., Engers, J. L., Niswender, C. M., Conn, P. J., & Lindsley, C. W. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Journal of medicinal chemistry, 56(12), 5208–5212.

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